molecular formula C26H25N3O4S B2938965 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 901242-46-4

2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2938965
CAS No.: 901242-46-4
M. Wt: 475.56
InChI Key: XJJJKPFCRFFVOH-UHFFFAOYSA-N
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Description

The compound “2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide” is a structurally complex molecule featuring a central 1H-imidazole ring substituted with two para-methoxyphenyl groups at positions 2 and 3. A sulfanyl (-S-) linker connects the imidazole core to an acetamide moiety, which is further substituted with a para-methoxyphenyl group. This design integrates multiple aromatic and electron-donating methoxy groups, likely enhancing lipophilicity and influencing intermolecular interactions .

For instance, structurally related acetamide derivatives, such as “2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide,” have been investigated for antimicrobial activity due to the critical role of the amide moiety in drug design . Crystallographic tools like SHELXL and ORTEP have been pivotal in validating the structural integrity of similar compounds, ensuring accurate comparisons .

Properties

IUPAC Name

2-[[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S/c1-31-20-10-4-17(5-11-20)24-26(29-25(28-24)18-6-12-21(32-2)13-7-18)34-16-23(30)27-19-8-14-22(33-3)15-9-19/h4-15H,16H2,1-3H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJJKPFCRFFVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole core, followed by the introduction of methoxyphenyl groups through electrophilic aromatic substitution. The sulfanyl group is then added via a nucleophilic substitution reaction. Finally, the acetamide group is introduced through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The methoxyphenyl groups can interact with hydrophobic pockets in proteins, affecting their function. The sulfanyl group can form disulfide bonds, altering the redox state of the target molecules.

Comparison with Similar Compounds

Benzothiazole-Based Analogues

lists compounds such as N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide, where the imidazole ring is replaced with a benzothiazole core. Key differences include:

  • Electronic Properties : Benzothiazole’s sulfur atom contributes to aromaticity and may alter electron distribution compared to imidazole.
  • Substituent Positioning : The methoxy group on benzothiazole (position 6) versus imidazole (positions 2, 4, and 5) could influence steric and electronic interactions with biological targets.

Imidazole Derivatives with Fluorophenyl Groups

describes N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate. The methylsulfinyl group adds polarity, contrasting with the sulfanyl linker in the target compound .

Substituted Acetamide Derivatives

Aminophenylsulfanyl Variant

The compound “2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide” () replaces the bis-methoxyphenylimidazole with an aminophenyl group. The amino (-NH₂) moiety may facilitate hydrogen bonding, improving solubility and target engagement compared to the methoxy-dominated hydrophobicity of the target compound .

Formoterol-Related Acetamides

highlights formoterol derivatives like N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide. These compounds retain the acetamide group but incorporate ethanolamine side chains, targeting β-adrenergic receptors (e.g., bronchodilators). The divergent pharmacological focus underscores the acetamide moiety’s versatility in drug design .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target/Activity References
Target Compound 1H-imidazole 2,5-bis(4-methoxyphenyl); sulfanyl-acetamide Hypothesized antimicrobial
N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole 6-methoxy; 4-methoxyphenyl Undisclosed
2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide Phenyl-sulfanyl 2-aminophenyl; 4-methoxyphenyl Antimicrobial
N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide 1H-imidazole 4-fluorophenyl; methylsulfinyl Undisclosed
Formoterol-related compound C Phenyl-ethanolamine 4-methoxyphenyl; acetamide Bronchodilator (β-adrenergic)

Key Research Findings and Implications

Heterocyclic Core Influence : Imidazole derivatives may offer better hydrogen-bonding capacity than benzothiazoles due to nitrogen lone pairs, favoring interactions with microbial enzymes .

Sulfanyl vs. Sulfinyl Linkers : The sulfanyl group in the target compound may participate in redox reactions, whereas sulfinyl groups () could stabilize chiral centers, affecting metabolic stability .

Biological Activity

The compound 2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a novel organic molecule that belongs to the class of imidazole derivatives. Its unique structural features, including an imidazole ring and multiple methoxyphenyl groups, suggest potential therapeutic applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Structural Characteristics

The compound is characterized by:

  • Imidazole Ring : A five-membered heterocyclic structure with two nitrogen atoms, which enhances its biological reactivity.
  • Methoxyphenyl Groups : Two para-methoxyphenyl substituents that may influence its pharmacological properties.
  • Sulfanyl Linkage : This functional group can enhance interactions with biological targets.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

1. Antioxidant Activity

Research has shown that imidazole derivatives possess antioxidant properties. The presence of methoxy groups in the structure may enhance electron-donating ability, contributing to its antioxidant capacity. In vitro assays demonstrated that the compound effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases.

2. Anti-inflammatory Effects

The compound's ability to inhibit the enzyme 15-lipoxygenase (ALOX15) has been documented. ALOX15 is involved in the metabolism of fatty acids and plays a role in inflammatory processes. The compound's structural features allow it to act as an allosteric inhibitor, selectively affecting the enzyme's activity without completely inhibiting it. This selectivity is beneficial for reducing inflammation while minimizing side effects associated with broader inhibitors .

3. Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial activities. The synthesized compound demonstrated effectiveness against various bacterial strains in preliminary tests. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Ring : Starting materials undergo cyclization reactions to form the imidazole core.
  • Introduction of Methoxy Groups : Electrophilic substitution reactions are used to add methoxy groups to the phenyl rings.
  • Sulfanyl Group Addition : A sulfanyl group is introduced through nucleophilic substitution.
  • Acetamide Formation : The final step involves acylation to form the acetamide linkage.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

StudyFindingsMethodology
Study 1Significant antioxidant activity observedDPPH radical scavenging assay
Study 2Selective inhibition of ALOX15 with IC50 values indicating strong potencyEnzyme inhibition assays
Study 3Effective against Gram-positive and Gram-negative bacteriaDisk diffusion method

Example Research Findings

In one study, the compound was tested against various cancer cell lines, showing promising cytotoxic effects attributed to its ability to induce apoptosis through reactive oxygen species (ROS) generation . Another study highlighted its potential as a lead compound for developing new anti-inflammatory drugs due to its selective inhibition profile against ALOX15 .

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